2-(3-Phenyl-thioureido)-acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(phenylcarbamothioylamino)acetamide |
InChI |
InChI=1S/C9H11N3OS/c10-8(13)6-11-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H2,11,12,14) |
InChI Key |
IOUMDSBLQZKRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC(=O)N |
Origin of Product |
United States |
Contextual Background and Chemical Taxonomy of 2 3 Phenyl Thioureido Acetamide
Placement within Thiourea (B124793) and Acetamide (B32628) Chemical Families
2-(3-Phenyl-thioureido)-acetamide is an organic molecule that integrates two key functional groups, defining its classification within distinct chemical families. The presence of a thiourea core, characterized by a sulfur atom double-bonded to a carbon atom which is in turn bonded to two nitrogen atoms, places it within the thiourea class of compounds. Specifically, it is a disubstituted thiourea, with a phenyl group and an acetamide group attached to the nitrogen atoms.
Simultaneously, the molecule contains an acetamide moiety. Acetamide is a derivative of acetic acid and ammonia, forming a primary amide. wikipedia.org The acetamide group in this compound is what links the core thiourea structure to a broader family of amides, which are prevalent in organic chemistry and biochemistry.
Relevance of Phenyl-Substituted Thiourea and Acetamide Moieties in Chemical Research
The constituent parts of this compound, namely the phenyl-substituted thiourea and acetamide moieties, are independently recognized for their broad utility and diverse applications in chemical research.
Phenyl-Substituted Thioureas:
Thiourea and its derivatives are versatile compounds with a wide array of applications in various scientific fields. annexechem.com The introduction of a phenyl group to the thiourea structure often imparts specific properties that are of significant interest in medicinal chemistry and materials science. Phenylthiourea (B91264) derivatives have been investigated for a range of biological activities. ijcrt.org They are known to form stable complexes with various metal ions, a property that is exploited in analytical chemistry and for the synthesis of coordination complexes. mdpi.comresearchgate.net The ability of the thiourea group to form strong hydrogen bonds also makes these compounds attractive for studies in solid-state chemistry and crystal engineering. nih.gov
Acetamide Moieties:
The acetamide functional group is a fundamental building block in organic synthesis and is present in numerous biologically active molecules. nih.govpatsnap.com Acetamide derivatives have been explored for a wide spectrum of pharmacological properties. nih.govontosight.aitandfonline.com For instance, the well-known analgesic, paracetamol, is an acetamide derivative. nih.gov The amide bond is a cornerstone of peptide and protein chemistry, and as such, acetamide-containing compounds are often used as model systems or starting materials for the synthesis of more complex molecules. patsnap.com The reactivity of the acetamide group allows for a variety of chemical transformations, making it a valuable synthon in the development of new chemical entities. patsnap.com
The combination of both the phenyl-substituted thiourea and the acetamide moieties within a single molecular framework, as seen in this compound, presents a unique scaffold for further chemical exploration and potential applications.
Synthetic Methodologies and Reaction Pathways for 2 3 Phenyl Thioureido Acetamide
Classical Approaches to Thiourea (B124793) and Acetamide (B32628) Linkage Formation
The traditional synthesis of 2-(3-Phenyl-thioureido)-acetamide and related structures relies on well-established reactions, primarily involving nucleophilic additions and condensation reactions.
Nucleophilic Addition Mechanisms
The cornerstone of thiourea synthesis is the reaction between an isothiocyanate and an amine. In the case of this compound, this involves the nucleophilic attack of the amino group of a suitable precursor on phenyl isothiocyanate. The high electrophilicity of the carbon atom in the isothiocyanate group makes it a prime target for nucleophiles like amines. nih.gov This reaction is a classic example of nucleophilic addition to a heterocumulene system.
The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the thiourea derivative. The reaction is typically efficient and proceeds under mild conditions. nih.gov
Condensation Reactions in Thiourea Synthesis
An alternative classical route to thioureas involves condensation reactions. One common method is the reaction of an amine with a source of thiocarbonyl, such as carbon disulfide or ammonium (B1175870) thiocyanate (B1210189). nih.govorganic-chemistry.org For instance, anilines can react with ammonium thiocyanate to form phenylthiourea (B91264) derivatives. researchgate.net This approach, however, can sometimes require harsher conditions and may lead to the formation of byproducts.
Another condensation strategy involves the reaction of amines with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with another amine molecule to form the thiourea. nih.gov
Development of Novel Synthetic Routes
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to new approaches for the synthesis of thioureas, including this compound, that incorporate green chemistry principles and catalytic enhancements.
Green Chemistry Principles in Synthesis Optimization
A significant advancement in thiourea synthesis is the use of greener solvents and reaction conditions. For example, performing the reaction "on-water" has been shown to be a facile and sustainable method for the synthesis of unsymmetrical thioureas. organic-chemistry.org This approach minimizes the use of volatile organic compounds (VOCs) and often simplifies product isolation. organic-chemistry.org The use of mechanochemical methods, such as ball milling, also represents a green approach by reducing or eliminating the need for solvents. nih.gov
Furthermore, the optimization of reaction conditions to reduce waste and energy consumption is a key aspect of green chemistry. This can involve using microwave irradiation to accelerate reaction times and improve yields, as demonstrated in the synthesis of related heterocyclic compounds. nih.gov
Catalytic Enhancements in Reaction Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of thiourea synthesis. While many thiourea syntheses proceed without a catalyst, certain transformations benefit from their use. For instance, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been employed to improve the yield in the synthesis of N-acyl thiourea derivatives. nih.gov
Thioureas themselves can also act as organocatalysts in various reactions due to their ability to form hydrogen bonds. nih.govbeilstein-journals.org This property can be harnessed to control the stereoselectivity of certain synthetic steps.
Mechanistic Studies of Reaction Kinetics and Stereoselectivity in Synthesis
Understanding the reaction mechanism, kinetics, and stereoselectivity is crucial for optimizing the synthesis of this compound.
Studies on the kinetics of thiourea formation often reveal the reaction order and the influence of various parameters such as temperature and reactant concentrations. For example, the synthesis of triphenyl phosphite, a different type of esterification, was found to follow first-order kinetics, with the reaction rate being significantly influenced by temperature and the removal of byproducts. researchgate.net Similar principles can be applied to understand and optimize thiourea formation.
While this compound itself is not chiral, the principles of stereoselectivity are important when synthesizing chiral derivatives or when using chiral catalysts. Chiral thioureas are significant in asymmetric organocatalysis, where they can control the stereochemical outcome of a reaction by forming diastereomeric transition states through hydrogen bonding. nih.govbeilstein-journals.orgnih.gov The development of chiral thiourea catalysts has been a major area of research, with applications in various stereoselective transformations. nih.gov
Below is an interactive table summarizing the key synthetic approaches discussed:
| Synthetic Approach | Reagents | Conditions | Advantages | Disadvantages |
| Classical Nucleophilic Addition | Phenyl isothiocyanate, Amine | Mild | High efficiency, Good yields | Use of potentially hazardous isothiocyanates |
| Classical Condensation | Amine, Carbon disulfide/Ammonium thiocyanate | Can be harsh | Avoids pre-formed isothiocyanates | Potential for byproducts, Harsher conditions |
| Green Chemistry: "On-Water" Synthesis | Isothiocyanate, Amine | Aqueous medium | Sustainable, Simple work-up | Substrate solubility may be an issue |
| Green Chemistry: Mechanosynthesis | Amine, Carbon disulfide | Solvent-free (ball milling) | Environmentally friendly, Reduced waste | Specialized equipment required |
| Catalytic Enhancement | N-acyl isothiocyanate, Amine | Phase-transfer catalyst | Improved yields | Added cost and removal of catalyst |
Derivatization Strategies for Structural Modification
The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives. Strategic modifications can be introduced at three primary locations: the phenyl ring, the acetamide chain, and the nitrogen atoms of the thiourea group. These modifications can significantly influence the physicochemical properties and potential applications of the resulting compounds.
Introduction of Substituents on Phenyl Rings
Common synthetic approaches involve the use of commercially available or readily synthesized substituted anilines. These anilines can be converted to the corresponding phenyl isothiocyanates through various methods, including reaction with thiophosgene (B130339) or by the decomposition of dithiocarbamate salts formed from the aniline, carbon disulfide, and a base.
The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic environment of the entire molecule. For instance, the synthesis of N-aryl-N'-heteroaryl-substituted thiourea derivatives has been reported, showcasing the versatility of this approach. nih.gov While specific examples for the direct substitution on the phenyl ring of this compound are not extensively documented in readily available literature, the general principles of thiourea synthesis from substituted phenyl isothiocyanates are well-established. nih.govgoogle.com
A general representation of this synthetic strategy is depicted below:
Scheme 1: General Synthesis of Phenyl-Substituted this compound Derivatives
In this reaction, a substituted phenyl isothiocyanate reacts with 2-aminoacetamide to yield the corresponding substituted this compound derivative.
The following table illustrates potential derivatives that could be synthesized using this methodology, based on available substituted phenyl isothiocyanates.
| Substituent (R) on Phenyl Ring | Starting Phenyl Isothiocyanate | Potential Product Name |
| 4-Chloro | 4-Chlorophenyl isothiocyanate | 2-(3-(4-Chlorophenyl)thioureido)acetamide |
| 4-Methyl | 4-Methylphenyl isothiocyanate | 2-(3-(4-Methylphenyl)thioureido)acetamide |
| 4-Methoxy | 4-Methoxyphenyl isothiocyanate | 2-(3-(4-Methoxyphenyl)thioureido)acetamide |
| 3-Nitro | 3-Nitrophenyl isothiocyanate | 2-(3-(3-Nitrophenyl)thioureido)acetamide |
Modification of the Acetamide Chain
The acetamide moiety of this compound offers another avenue for structural modification. Alterations to this part of the molecule can be achieved by starting with a modified 2-aminoacetamide derivative in the reaction with phenyl isothiocyanate.
For instance, the synthesis of N-acyl thiourea derivatives often involves the reaction of an acyl-activated isothiocyanate with an amine. mdpi.com This principle can be adapted to modify the acetamide chain. One potential route involves the use of substituted 2-aminoacetamides. The synthesis of various N-phenyl-2-(phenyl-amino) acetamide derivatives has been accomplished using the Schotten-Baumann reaction, which could be a relevant strategy for creating more complex acetamide structures before the introduction of the thiourea group. ijper.org
Furthermore, the reactivity of the methylene (B1212753) group in the acetamide chain could potentially be exploited for further functionalization, although specific examples for this compound are not readily found in the literature.
The following table provides examples of how modifications to the 2-aminoacetamide starting material could lead to derivatives of the target compound.
| Modified Acetamide Precursor | Potential Product Name |
| 2-Amino-N-methylacetamide | N-Methyl-2-(3-phenylthioureido)acetamide |
| 2-Amino-2-phenylacetamide | 2-Phenyl-2-(3-phenylthioureido)acetamide |
| 2-Amino-3-methylbutanamide | 3-Methyl-2-(3-phenylthioureido)butanamide |
Thiourea N-Substitution Patterns and their Synthetic Implications
The nitrogen atoms of the thiourea group are also amenable to substitution, leading to N,N'-disubstituted or trisubstituted thiourea derivatives. The synthetic strategy to achieve such patterns typically involves the reaction of an appropriate isothiocyanate with a substituted amine.
For the synthesis of derivatives of this compound with substitutions on the thiourea nitrogens, one could envision reacting a substituted phenyl isothiocyanate with a substituted 2-aminoacetamide. Alternatively, post-synthetic modification of the N-H groups of the thiourea moiety might be possible, although this can be challenging due to potential reactivity at other sites in the molecule.
The synthesis of a structurally related compound, 1-(2-Aminoethyl)-3-phenylthiourea, was achieved by reacting phenyl isothiocyanate with ethylenediamine. nih.gov This highlights that the choice of the amine component is crucial in determining the final substitution pattern. To obtain a specific N-substituted derivative of this compound, one would need to start with the appropriately N-substituted 2-aminoacetamide.
The following table outlines potential N-substituted derivatives and the necessary precursors.
| Desired N-Substitution | Required Amine Precursor | Starting Isothiocyanate |
| N'-methyl | 2-(Methylamino)acetamide | Phenyl isothiocyanate |
| N-methyl | 2-Aminoacetamide | Methylphenyl isothiocyanate |
| N,N'-dimethyl | 2-(Methylamino)acetamide | Methylphenyl isothiocyanate |
Advanced Spectroscopic and Crystallographic Elucidation of 2 3 Phenyl Thioureido Acetamide Structure
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Molecular Conformation and Dihedral Angles
In analogous structures, the molecule often adopts a non-planar conformation. For instance, in N-phenyl-2-(phenylsulfanyl)acetamide, the asymmetric unit contains two independent molecules with similar but not identical conformations. The dihedral angles between the planar segments of the molecule are crucial in defining its three-dimensional structure. The table below illustrates typical dihedral angles that would be determined for 2-(3-Phenyl-thioureido)-acetamide.
| Dihedral Angle | Description | Expected Value (°) |
| C1-N1-C2-S1 | Defines the torsion around the C-N bond of the thiourea (B124793) group. | ~170-180 |
| N1-C2-N3-C4 | Describes the planarity of the thiourea-acetamide linkage. | ~0 or ~180 |
| C5-C6-N1-C2 | Represents the twist of the phenyl ring relative to the thiourea group. | Variable |
| N3-C4-C7-O1 | Defines the conformation of the acetamide (B32628) group. | ~180 |
Note: The data presented in this table is hypothetical and based on expected values for similar structures.
Elucidation of Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in stabilizing the crystal lattice of this compound. The molecule contains several hydrogen bond donors (the N-H groups of the thiourea and acetamide moieties) and acceptors (the C=S and C=O groups). These interactions lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
In related acetamide and thiourea derivatives, N-H···O and N-H···S hydrogen bonds are commonly observed. For example, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, provides insight into their strength.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H | H1 | O1 | ~0.86 | ~2.10 | ~2.95 | ~170 |
| N3-H | H3 | S1 | ~0.86 | ~2.50 | ~3.35 | ~165 |
Note: The data presented in this table is based on typical hydrogen bond geometries found in related crystal structures.
Investigation of π-π Stacking and Other Non-Covalent Interactions
π-π stacking interactions can occur between the phenyl rings of adjacent molecules, where the aromatic rings are arranged in a parallel or offset fashion. C-H···π interactions involve a C-H bond pointing towards the electron-rich π-system of a phenyl ring. These weak interactions are crucial for the efficient packing of molecules in the crystal. Studies on similar molecules have shown that C—H⋯π interactions can link molecular chains into a three-dimensional network.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
While X-ray diffraction provides a static picture of the molecule in the solid state, NMR spectroscopy offers a detailed view of its structure and dynamics in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons, but two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
A suite of 2D NMR experiments is employed to elucidate the complete connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). For this compound, COSY would reveal correlations between the protons on the phenyl ring and between the N-H protons and adjacent protons, if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by observing long-range connectivities.
The following tables illustrate the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. For this compound, several dynamic processes can be envisaged, including restricted rotation around the C-N bonds of the thiourea and acetamide groups, as well as the rotation of the phenyl ring.
While specific DNMR studies on this compound are not extensively reported in the literature, insights can be drawn from studies on related thiourea and amide derivatives. spectrabase.com Techniques such as Chemical Exchange Saturation Transfer (CEST) and relaxation dispersion NMR are particularly suited for characterizing such dynamic processes, especially when they involve transitions between a highly populated ground state and sparsely populated "excited" conformational states. nih.govresearchgate.netasianpubs.org
In a hypothetical DNMR experiment on this compound, temperature-dependent changes in the NMR spectra would be expected. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, distinct signals for protons and carbons in different conformations might be observed. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into averaged signals at the fast exchange limit. Analysis of these line shape changes can provide quantitative information about the energy barriers (ΔG‡) to rotation and the rates of exchange (k_ex). For instance, the rotation around the C-N bonds in the thiourea moiety is expected to have a significant energy barrier due to the partial double bond character, a common feature in thioureas and amides.
Solid-State NMR for Microcrystalline or Amorphous Forms
Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, non-crystalline forms. While a single-crystal X-ray diffraction study would provide the most precise atomic coordinates, ssNMR is essential when suitable single crystals cannot be grown or when the material is amorphous or microcrystalline.
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of NMR signals. For example, if two molecules in the asymmetric unit have slightly different conformations, two sets of peaks would be observed for the corresponding carbon and nitrogen atoms.
Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding. The chemical shifts of the N-H protons and the amide carbonyl carbon are sensitive to their involvement in hydrogen bonds. By comparing the ssNMR spectra with solution-state spectra, one can infer the changes in conformation and intermolecular interactions upon crystallization. Techniques like Rotational-Echo Double-Resonance (REDOR) could be used to measure internuclear distances between specific labeled atoms (e.g., ¹³C-¹⁵N), providing precise constraints on the molecular conformation and packing in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and probing the conformational state and hydrogen bonding environment of this compound.
Detailed Band Assignment for C=O, N-H, and C=S Vibrations
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups. Based on data from related acetamide and thiourea compounds, the following assignments can be made. nih.govresearchgate.net
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Amide & Thiourea) | Stretching | 3150 - 3400 | Broadening and shifting to lower frequencies indicate hydrogen bonding. Multiple bands may be present. |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Typically sharp bands of medium to weak intensity. |
| C-H (Aliphatic, CH₂) | Stretching | 2850 - 2960 | Asymmetric and symmetric stretching vibrations. |
| C=O (Amide I) | Stretching | 1650 - 1690 | A strong, sharp band in the IR spectrum. Its position is sensitive to hydrogen bonding. |
| N-H (Amide II) | Bending | 1510 - 1570 | Coupled N-H bending and C-N stretching. |
| C=S (Thiourea) | Stretching | 1200 - 1300 | Can be coupled with other vibrations. |
| C-N (Thiourea) | Stretching | 1400 - 1500 | Significant contribution to several bands in this region. |
This table presents expected vibrational frequencies based on data from analogous compounds.
The amide I band (primarily C=O stretch) is one of the most intense and informative bands in the IR spectrum. researchgate.net The thiourea C=S stretching vibration is generally weaker in the IR spectrum but may give a stronger signal in the Raman spectrum.
Hydrogen Bonding Manifestations in Vibrational Spectra
The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups) in this compound makes it highly susceptible to forming intra- and intermolecular hydrogen bonds. These interactions cause significant shifts in the vibrational frequencies.
In the solid state, strong intermolecular N-H···O=C and N-H···S=C hydrogen bonds are expected. These interactions would lead to a red-shift (lowering of frequency) and broadening of the N-H stretching bands in the IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. Similarly, the C=O stretching frequency would decrease upon hydrogen bonding. The extent of these shifts can provide a qualitative measure of the strength of the hydrogen bonds. In some phenylthiourea (B91264) derivatives, intramolecular hydrogen bonds have been observed to form planar six-membered rings, which would also influence the vibrational spectra. nih.gov
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound and for elucidating its fragmentation pathways under ionization. hilarispublisher.com
The exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be measured with high accuracy (typically < 5 ppm error), which allows for the confident assignment of the elemental composition (C₁₅H₁₅N₃OS).
Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule. The fragmentation pattern provides a fingerprint that confirms the structure. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of bonds adjacent to the functional groups. For instance, cleavage of the C-C bond between the carbonyl group and the methylene (B1212753) group.
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to a carbonyl or thiocarbonyl group, followed by cleavage.
Cleavage of the Thiourea Unit: The C-N and C=S bonds of the thiourea moiety are susceptible to fragmentation.
A plausible fragmentation pattern for the protonated molecule is outlined below:
| m/z (Proposed) | Possible Fragment | Notes |
| 286.0954 | [C₁₅H₁₆N₃OS]⁺ | Protonated molecular ion [M+H]⁺ |
| 227.0689 | [C₁₄H₁₃N₂S]⁺ | Loss of acetamide group |
| 195.0430 | [C₁₃H₁₁N₂]⁺ | Loss of acetamide and sulfur |
| 135.0451 | [C₇H₅NS]⁺ | Phenyl isothiocyanate fragment |
| 93.0578 | [C₆H₇N]⁺ | Aniline fragment |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
This table presents a hypothetical fragmentation pattern with calculated exact masses.
The analysis of these fragmentation pathways provides a detailed map of the molecule's connectivity and confirms the identity of the compound.
Theoretical and Computational Chemistry Investigations of 2 3 Phenyl Thioureido Acetamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. For 2-(3-Phenyl-thioureido)-acetamide, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics. tandfonline.comnih.gov These calculations provide a detailed picture of the molecule's electron distribution, orbital energies, and reactivity, which are governed by its unique combination of a phenyl ring, a thiourea (B124793) bridge, and an acetamide (B32628) group.
Geometry Optimization and Conformational Energy Landscapes
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This procedure systematically alters the molecule's geometry to find the structure with the minimum potential energy. For this compound, the structure consists of several key segments: the phenyl group, the acetamide moiety, and the central thiourea linkage. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, whereas the LUMO's energy relates to the electron affinity and the ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. orientjchem.org Studies on related phenylthiourea (B91264) derivatives show energy gaps can range from approximately 2.1 to 3.6 eV. tandfonline.comorientjchem.org For this compound, the HOMO is expected to have significant electron density contributions from the sulfur atom and the π-system of the phenyl ring, while the LUMO is likely concentrated around the thiocarbonyl (C=S) and carbonyl (C=O) groups.
Table 1: Illustrative Frontier Orbital Energies for this compound Note: These values are representative and based on calculations for structurally similar compounds.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 3.70 |
Global Chemical Reactivity Descriptors
From the HOMO and LUMO energy values, a set of global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov These descriptors provide a more nuanced understanding of its stability and potential interactions.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have larger energy gaps. nih.gov
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts a full electronic charge from the environment. It is defined as ω = μ² / 2η, where μ = -χ is the electronic chemical potential. nih.gov
Table 2: Calculated Global Reactivity Descriptors for this compound Note: Values derived from the illustrative energies in Table 1.
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | 5.85 | Moderate ability to donate electrons. |
| Electron Affinity (A) | 2.15 | Moderate ability to accept electrons. |
| Chemical Hardness (η) | 1.85 | Indicates good stability. |
| Electronegativity (χ) | 4.00 | Represents the molecule's electron-attracting tendency. |
| Electrophilicity Index (ω) | 4.32 | Indicates a significant capacity to act as an electrophile. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface using a color scale.
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are attractive to nucleophiles.
Green: Represents areas with neutral or near-zero potential.
For this compound, the MEP map would likely show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group. These are the primary nucleophilic sites. The most positive potential (blue) would be found around the hydrogen atoms attached to the nitrogen atoms (N-H), highlighting them as the principal electrophilic sites for hydrogen bonding and other interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. researchgate.net It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the stabilization they provide to the molecule. The analysis focuses on the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net A higher E(2) value indicates a stronger interaction.
In this compound, significant interactions would include the delocalization of lone pair (LP) electrons from the nitrogen, oxygen, and sulfur atoms into adjacent antibonding (π* or σ) orbitals. For instance, the interaction between the lone pair of a nitrogen atom and the antibonding π orbital of the C=S group (LP(N) → π*(C=S)) would indicate delocalization within the thiourea core, contributing to its planar character and stability.
Table 3: Illustrative NBO Analysis of Major Intramolecular Interactions Note: These are plausible interactions and stabilization energies for the target molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) on C=O | π* (N-C of amide) | 25.5 |
| LP (S) on C=S | π* (N-C of thiourea) | 30.1 |
| LP (N) of amide | π* (C=O) | 45.8 |
| LP (N) of thiourea | π* (C=S) | 58.3 |
| π (Phenyl Ring) | π* (N-C of thiourea) | 15.2 |
Tautomeric Equilibria and Stability Studies
The thiourea functional group in this compound can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. This represents a thione-thiol equilibrium. researchgate.net DFT calculations are highly effective for studying such equilibria by computing the total electronic energy of each tautomer after full geometry optimization.
The relative energies of the tautomers determine their populations at equilibrium. The form with the lower calculated energy is the more stable and, therefore, the more abundant species. For the vast majority of thiourea derivatives studied computationally, the thione tautomer is found to be significantly more stable than the thiol tautomer in the ground state. researchgate.net This stability is often attributed to the greater strength of the C=S double bond compared to the C=N double bond and the O-H single bond in the thiol form.
Table 4: Calculated Relative Stability of Thione-Thiol Tautomers
| Tautomer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Thione Form | 0.00 | Most Stable |
| Thiol Form | +9.8 | Less Stable |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding solvent. Although specific MD studies on this compound are not documented, research on related acetamide and N-methylacetamide molecules provides valuable predictive insights.
MD simulations of acetamide in aqueous solutions have shown that it has a strong affinity for water. nih.gov This is attributed to the ability of the amide group to form robust hydrogen bonds with water molecules. nih.gov For this compound, it can be inferred that the acetamide and thioureido moieties would also engage in significant hydrogen bonding with protic solvents. The phenyl ring, being hydrophobic, would likely influence the local solvent structure, potentially leading to preferential solvation of the polar groups.
Studies on the cis-trans isomerization of N-methylacetamide have highlighted the profound influence of the solvent on the conformational energy landscape. nih.gov The presence of explicit water molecules was found to stabilize different conformations compared to the in-vacuo state, primarily through hydrogen bonding. nih.gov This suggests that the rotational barriers around the C-N bonds in the thioureido and acetamide groups of this compound would be significantly influenced by the solvent environment. The dynamic interplay between intramolecular hydrogen bonding and solute-solvent interactions would dictate the predominant conformations in solution.
A comparative molecular dynamics study on acetamide and glycerol (B35011) with a phospholipid bilayer indicated that acetamide has a stronger interaction with water than with the lipid bilayer. nih.gov This suggests that this compound might not readily partition into nonpolar environments like cell membranes, a factor that could influence its bioavailability.
Table 1: Inferred Conformational and Solvent Interaction Properties of this compound based on Analogue Studies
| Property | Predicted Behavior for this compound | Basis from Analogue Studies |
| Solvent Interaction | Strong hydrogen bonding with protic solvents via acetamide and thioureido groups. | Acetamide shows strong affinity for water. nih.gov |
| Conformational Flexibility | Significant conformational flexibility, particularly around the thiourea and acetamide C-N bonds. | Solvent has a profound influence on the cis-trans isomerization of N-methylacetamide. nih.gov |
| Membrane Permeability | Likely to have limited passive diffusion across lipid membranes. | Acetamide shows a stronger affinity with water than with a phospholipid bilayer. nih.gov |
Molecular Docking Studies for Predictive Binding Modes with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies specifically for this compound are scarce, research on a structurally similar compound, N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, provides valuable predictive information on its potential binding modes with biomolecular targets.
In a study involving this selenium-containing analogue, molecular docking was performed against several bacterial protein targets, including those from Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The results indicated the potential for effective hydrogen bond interactions between the compound and the active sites of these proteins. The docking analysis also considered H-acceptor, H-donor bonding, and Arene-H interactions as crucial for binding.
For other acetamide derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes. For instance, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been docked against human carbonic anhydrase isoforms, revealing key binding interactions. nih.gov Similarly, docking studies of N-phenyl dichloroacetamide derivatives have been used to investigate their potential as anticancer agents.
Based on these analogue studies, it can be predicted that the thioureido and acetamide moieties of this compound would be critical for forming hydrogen bonds with protein active sites. The phenyl ring could participate in hydrophobic or π-π stacking interactions.
Table 2: Predicted Binding Interactions of this compound with Biomolecular Targets based on Analogue Docking Studies
| Interaction Type | Predicted Participating Moiety | Potential Interacting Residues in a Protein Active Site |
| Hydrogen Bond Donor | N-H groups of thiourea and acetamide | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | C=S and C=O groups | Arginine, Lysine, Histidine, Asparagine, Glutamine |
| Hydrophobic/π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical structure of compounds with their biological activity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups responsible for a specific biological effect. While no specific QSAR or pharmacophore models have been published for this compound, studies on related classes of compounds offer a framework for understanding its potential structure-activity landscape.
QSAR studies on 2-heteroarylthio-N-arylacetamides have led to the development of pharmacophore models for identifying novel inhibitors of heat shock protein 90 (HSP90). nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all of which are present in this compound.
Research on aryl acetamide triazolopyridazines has revealed that electron-withdrawing groups on the aryl ring are preferred for activity against Cryptosporidium. nih.gov This suggests that substitutions on the phenyl ring of this compound could significantly modulate its biological activity. Furthermore, it was noted that acetamide derivatives showed improved potency over their urea (B33335) counterparts in this series. nih.gov
A QSAR study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors led to validated models that could predict the activity of new derivatives. nih.gov Similarly, a comprehensive QSAR analysis of 2-phenyl-2,3-dihydrobenzofurans provided robust models for predicting their antileishmanial activity. nih.gov
These examples underscore the utility of QSAR and pharmacophore modeling in drug discovery. For this compound, a pharmacophore model would likely consist of a hydrogen bond donor (NH groups), a hydrogen bond acceptor (C=S and C=O groups), and a hydrophobic feature (phenyl ring). QSAR studies would be invaluable in optimizing the structure for a specific biological target by guiding the substitution patterns on the phenyl ring and modifications to the acetamide and thioureido linkers.
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Donor | N-H of thiourea, N-H of acetamide |
| Hydrogen Bond Acceptor | C=S of thiourea, C=O of acetamide |
| Hydrophobic/Aromatic | Phenyl ring |
Due to a lack of publicly available scientific data on the specific molecular interactions of this compound, a detailed article that meets the requested specifications for mechanistic insights cannot be generated at this time. Extensive searches for kinetic characterization, active site binding, allosteric modulation, receptor binding dynamics, and nucleic acid interactions for this particular compound did not yield the specific research findings necessary to produce a thorough and accurate scientific article as outlined.
The requested sections require in-depth information, including kinetic data, identification of key binding residues, and descriptions of binding modes, which are not present in the available literature for this compound. Without this foundational research, any attempt to construct the article would be speculative and would not adhere to the required standards of scientific accuracy and detail.
Further investigation into the broader class of phenylthiourea-containing compounds may provide some generalized insights; however, this would deviate from the strict instruction to focus solely on this compound. Therefore, in the absence of specific data for the target compound, the generation of the requested article is not feasible.
Mechanistic Insights into Molecular Interactions of 2 3 Phenyl Thioureido Acetamide
Nucleic Acid (DNA/RNA) Interaction Mechanisms
Conformational Changes Induced in DNA/RNA Structures
Small molecules can interact with nucleic acids through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone, leading to significant conformational changes. These alterations can disrupt the normal biological functions of DNA and RNA, such as replication, transcription, and translation.
For instance, compounds structurally related to acetamides have been shown to function as inhibitors of viral RNA-dependent RNA polymerase (RdRp). nih.gov The inhibitory action is predicated on the interaction with the viral RNA template or the polymerase itself, thereby interfering with the replication process. One study identified a derivative, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, as a potent inhibitor of SARS-CoV-2 RdRp. nih.gov This suggests that the acetamide (B32628) scaffold can be a crucial component for targeting RNA structures. The binding of such inhibitors can induce conformational shifts in the RNA template, preventing its proper alignment within the polymerase active site.
Furthermore, research into other aromatic compounds demonstrates their ability to induce conformational changes in double-helical DNA. The covalent binding of N-hydroxy-N-2-aminofluorene to DNA, for example, results in destabilized regions around the binding site. nih.gov While the double helix is locally disrupted, the aromatic residues of the bound molecule tend to stack with adjacent nucleotides. nih.gov This body of evidence suggests that a compound like 2-(3-Phenyl-thioureido)-acetamide could potentially interact with and alter the tertiary structure of DNA and RNA, a mechanism central to transcription inhibitors and certain antiviral agents. researchgate.net
Protein-Ligand Interaction Profiling (excluding clinical outcomes)
Understanding the non-covalent interactions between a ligand and its protein target is crucial for elucidating its mechanism of action. Protein-Ligand Interaction Profilers (PLIP) are computational tools used to detect and visualize contacts such as hydrogen bonds, hydrophobic contacts, π-stacking, salt bridges, and water bridges in 3D protein structures. nih.govnih.gov This profiling allows for a detailed examination of how a molecule fits into a binding pocket and exerts its effect.
Disruption of Protein-Protein Interactions (e.g., c-Myc/Max)
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. The heterodimerization of the transcription factors c-Myc and Max is a classic example. This interaction is essential for c-Myc's function in cell cycle progression, proliferation, and apoptosis. Disrupting the c-Myc/Max interface is a key therapeutic strategy.
Small molecules have been identified that can potently inhibit this PPI. For example, the small molecule sAJM589 was found to disrupt the Myc-Max heterodimer with a half-maximal inhibitory concentration (IC50) of 1.8 µM. nih.gov This disruption leads to a preferential inhibition of Myc target gene transcription. nih.gov Similarly, other studies have screened libraries of synthetic compounds and identified inhibitors that prevent the c-Myc-Max complex from binding to DNA. Several α-helix mimetics demonstrated dose-dependent inhibition of the c-Myc–Max/DNA ternary complex with IC50 values below 50 µM. nih.gov The mechanism often involves the small molecule binding to c-Myc and preventing its association with Max or destabilizing the pre-formed heterodimer. nih.gov
Table 1: Inhibition of c-Myc-Max/DNA Binding by Synthetic α-Helix Mimetics
| Compound | IC50 (µM) | Reference |
| 4aa | < 50 | nih.gov |
| 4da | < 50 | nih.gov |
| 4ca | < 50 | nih.gov |
| 15 | < 50 | nih.gov |
| 16 | < 50 | nih.gov |
| 21 | < 50 | nih.gov |
| sAJM589 | 1.8 | nih.gov |
This interactive table summarizes the inhibitory concentrations of various compounds against the c-Myc/Max interaction.
Modulation of Cellular Signaling Pathways at a Molecular Level
Small molecules can exert profound effects on cellular function by modulating key signaling pathways. This modulation can occur through various mechanisms, including the activation of apoptotic pathways or the targeted degradation of key proteins.
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis, or programmed cell death. They exist as inactive zymogens and are activated in a cascade. Initiator caspases (e.g., caspase-2, -8, -9) are activated first in response to pro-apoptotic signals. nih.gov For instance, caspase-2 activation can occur within a large protein complex called the PIDDosome, which forms in response to cellular stress and facilitates the dimerization and auto-activation of caspase-2. nih.gov Once active, initiator caspases cleave and activate effector caspases (e.g., caspase-3), which then dismantle the cell by cleaving a host of cellular proteins.
Protein Degradation: Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own machinery, such as the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. nih.gov In the UPS, a target protein is tagged with a polyubiquitin (B1169507) chain by an E3 ubiquitin ligase, marking it for destruction by the 26S proteasome. nih.gov The disruption of protein complexes can trigger this process. For example, the disruption of the c-Myc-Max interaction by small molecules has been shown to reduce c-Myc protein levels by promoting its ubiquitination and subsequent degradation. nih.gov Another study on a c-Myc inhibitor, 7594-0037, found that it facilitates c-Myc degradation by reducing its phosphorylation at the S62 residue, a modification that normally stabilizes the protein. dovepress.com This highlights a sophisticated mechanism where a small molecule can induce a post-translational modification change that leads to protein degradation.
Tubulin Polymerization Inhibition Mechanisms
The cytoskeleton, composed of microtubules, is essential for maintaining cell shape, motility, and division. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are critical for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics are potent antimitotic agents.
Many such inhibitors, including colchicine, bind to the β-tubulin subunit at a specific site, known as the colchicine-binding site. This binding prevents the polymerization of tubulin into microtubules. csic.es The lack of a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. rsc.org Phenyl-thioureido derivatives are structurally related to other classes of known tubulin inhibitors, such as arylthioindoles and isothiocyanates. csic.esnih.gov For example, arylthioindole derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range, correlating with their cytotoxic activity. csic.es
Table 2: Tubulin Polymerization Inhibition by Arylthioindole Derivatives
| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 9 | 15.2 | csic.es |
| 10 | 2.6 | csic.es |
| 11 | 6.8 | csic.es |
| 14 | 2.6 | csic.es |
| 2a | 2.2 | csic.es |
This interactive table presents the half-maximal inhibitory concentrations for tubulin polymerization by selected arylthioindole compounds.
Elucidation of Specific Biological Targets in Microbial Systems
The discovery of novel antimicrobial agents relies on identifying and validating essential biological targets within microbial systems. Phenyl-thioureido-acetamide and related compounds have potential activity against several such targets.
Cell Wall Synthesis Enzymes: The bacterial cell wall, composed primarily of peptidoglycan (PG), is a unique and essential structure, making its biosynthetic pathway an excellent target for antibiotics. Enzymes known as penicillin-binding proteins (PBPs) are crucial for the final steps of PG synthesis, catalyzing the transglycosylation and transpeptidation reactions that cross-link the glycan strands. nih.gov Inhibition of these enzymes weakens the cell wall, leading to cell lysis. Studies have shown that bacterial cells require the continuous activity of newly synthesized PBPs to maintain cell wall integrity. nih.gov
DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov It is a validated target for antibiotics, including the fluoroquinolones. DNA gyrase consists of two GyrA and two GyrB subunits. Inhibitors can target the DNA-cleavage complex or, alternatively, the ATPase activity of the GyrB subunit. nih.gov A new series of N-phenylpyrrolamide inhibitors showed potent, low nanomolar IC50 values against E. coli DNA gyrase and selectivity over human topoisomerase IIα. rsc.org
Table 3: Inhibition of E. coli DNA Gyrase by N-phenylpyrrolamide Derivatives
| Compound | E. coli DNA Gyrase IC50 (nM) | Reference |
| 22e | 2 | rsc.org |
| 22i | 143 (vs. Topo IV) | rsc.org |
| 23b | 4-32 (MIC µg/mL vs. Gram-neg) | rsc.org |
| 23c | 4-32 (MIC µg/mL vs. Gram-neg) | rsc.org |
This interactive table displays the inhibitory activity of selected N-phenylpyrrolamide compounds against bacterial topoisomerases.
MmpL3: In mycobacteria, including Mycobacterium tuberculosis, the mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter. nih.gov It is responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), from the cytoplasm to the periplasm for the construction of the unique mycobacterial outer membrane. nih.govsemanticscholar.org Inhibition of MmpL3 leads to the intracellular accumulation of TMM and cell death, making it a highly attractive drug target. mdpi.com A large number of chemically diverse MmpL3 inhibitors have been identified, including adamantyl ureas, pyrroles, and indolcarboxamides. nih.gov Many of these compounds are thought to act not by direct binding but by dissipating the proton motive force that powers the transporter. nih.gov However, other inhibitors, like the piperidinol-based compound PIPD1, appear to directly inhibit the flippase activity of MmpL3. semanticscholar.org
Structure Activity Relationship Sar Studies of 2 3 Phenyl Thioureido Acetamide Analogues
Impact of Phenyl Ring Substituents on Interaction Mechanisms
Research into various thiourea (B124793) derivatives has consistently shown that the addition of specific groups to the phenyl ring can significantly boost potency. For instance, the introduction of lipophilic groups, such as hydrocarbon substituents or aromatic rings, often enhances bioactivity. biointerfaceresearch.com This is attributed to improved penetration through cell membranes and better interaction with hydrophobic binding pockets within enzymes and receptors. biointerfaceresearch.comnih.gov
In the context of anticancer activity, specific substitution patterns have been identified as particularly effective. A study on 3-(trifluoromethyl)phenylthiourea (B159877) derivatives found that adding a 3,4-dichloro substitution to the second phenyl ring resulted in the most potent compound against several cancer cell lines. biointerfaceresearch.com This suggests that electron-withdrawing groups at specific positions can amplify the compound's cytotoxic effects. Similarly, other studies have noted that fluorine-containing substituents, especially a trifluoromethyl group in the para position on the phenyl ring, can increase antimicrobial activity. mdpi.com
The position of the substituent also plays a key role. For example, in a series of N-acyl thiourea derivatives, the presence of fluorine atoms was linked to enhanced activity against E. faecalis, with the effect being most pronounced with a para-trifluoromethyl substituent. mdpi.com This highlights that both the electronic nature (electron-withdrawing) and the specific location of the substituent are pivotal for optimizing biological interactions.
Table 1: Impact of Phenyl Ring Substituents on Anticancer Activity of Selected Thiourea Analogues
| Base Scaffold | Substituent (R) | Target Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro | SW620 (Metastatic Colon Cancer) | 1.5 | biointerfaceresearch.com |
| 1-Phenyl-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro | K562 (Chronic Myelogenous Leukemia) | 6.3 | biointerfaceresearch.com |
| 1-Phenyl-3-[3-(trifluoromethyl)phenyl]thiourea | 3,4-dichloro | SW480 (Primary Colon Cancer) | 9.0 | biointerfaceresearch.com |
| Pyridine-thiourea | 2-methoxy (on pyridine) | Various Cancer Lines | 0.3-0.45 | nih.gov |
This table is generated based on data for representative thiourea derivatives to illustrate SAR principles.
Role of the Thiourea Moiety in Target Binding Specificity
The thiourea group (-NH-C(S)-NH-) is a cornerstone of the biological activity observed in this class of compounds, acting as a versatile pharmacophore. biointerfaceresearch.com Its importance lies in its ability to form stable, directional hydrogen bonds, which are crucial for recognizing and binding to biological targets like enzymes and receptors. tandfonline.comresearchgate.net The two N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, allowing for a robust network of interactions that anchor the molecule within a target's active site. biointerfaceresearch.comnih.gov
The bioactivity of thiourea derivatives is often linked to three key features: the nitrogen atoms as hydrogen-bond donors, the sulfur atom for complementary binding, and the attached substituents that further enhance binding. biointerfaceresearch.com The sulfur atom, in particular, is a key player. Its replacement with an oxygen atom (forming a urea (B33335) analogue) can significantly alter binding affinity and biological activity, as demonstrated in studies on inhibitors for targets like the prostate-specific membrane antigen (PSMA). nih.gov Molecular docking studies have predicted that the sulfur-for-oxygen substitution in certain glutamate-urea inhibitors could yield a new library of high-affinity ligands, underscoring the specific role of the thiocarbonyl group. nih.gov
Furthermore, the thiourea moiety's ability to coordinate with metal ions is a critical aspect of its mechanism of action against certain enzymes. mdpi.com The lone pairs on the sulfur and nitrogen atoms can form stable complexes with metal centers in metalloenzymes, leading to their inhibition. mdpi.com This dual capacity for hydrogen bonding and metal coordination makes the thiourea scaffold a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets. biointerfaceresearch.comnih.gov Bioisosteric replacement studies, where the thiourea is swapped for groups like cyanoguanidine, have sometimes led to improved activity, but these still highlight the thiourea's foundational role as a structural template for establishing key binding interactions. nih.gov
Influence of Acetamide (B32628) Chain Modifications on Molecular Recognition
Modifications to the acetamide portion of the 2-(3-Phenyl-thioureido)-acetamide structure provide another avenue for fine-tuning biological activity. This part of the molecule often extends into solvent-exposed regions or secondary binding pockets of a target protein, and changes here can impact solubility, cell permeability, and molecular recognition. researchgate.netnih.gov
SAR studies on related scaffolds have shown that even small changes to an acetamide side chain can have significant consequences. For instance, in a series of pyrazolopyrimidine-based ligands, altering the N,N-disubstitutions on a terminal acetamide group led to dramatic shifts in binding affinity. nih.gov Replacing small alkyl groups with a heterozygous phenyl-ethyl substitution pattern resulted in a compound with picomolar activity, among the highest reported for its target. nih.gov Conversely, substituting both positions with larger benzyl (B1604629) groups significantly decreased affinity, indicating a delicate balance of size, shape, and lipophilicity is required for optimal binding. nih.gov
The length and flexibility of the linker between the core and the terminal amide are also important. In one study on bis-thiourea derivatives, the type of linker between the thiourea moieties was found to significantly affect cytotoxicity. biointerfaceresearch.com This suggests that the acetamide chain in the title compound likely plays a crucial role in positioning the molecule correctly for optimal interaction with its biological target.
Table 2: Influence of Acetamide N-Substitution on Target Binding Affinity
| Base Scaffold | N-Acetamide Substituents | Binding Affinity (Kᵢ in nM) | Reference |
|---|---|---|---|
| Pyrazolopyrimidine | N,N-diethyl | ~10-50 (range) | nih.gov |
| Pyrazolopyrimidine | N-phenyl, N-ethyl | 0.28 | nih.gov |
This table is generated based on data for pyrazolopyrimidine acetamide derivatives to illustrate SAR principles related to the acetamide moiety.
Correlation between Conformational Preferences and Biological Interaction Profiles
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to bind to a biological target. For flexible molecules like this compound, which can adopt multiple shapes, understanding the preferred binding conformation is key to deciphering its biological interaction profile. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for this purpose. mdpi.comnih.gov
Molecular docking studies on various thiourea derivatives have consistently shown that these molecules often adopt a specific, low-energy conformation to fit snugly into the active site of a target protein. mdpi.comnih.gov These studies reveal crucial details about the binding mode, such as the specific amino acid residues that form hydrogen bonds with the thiourea's N-H groups or the phenyl ring's interactions within a hydrophobic pocket. nih.govresearchgate.net For example, docking studies of a butyrylcholinesterase inhibitor showed that the molecule binds to both the catalytic and peripheral sites of the enzyme's active site, an insight that helps explain its mixed-type inhibition. nih.govresearchgate.net
Molecular dynamics simulations can further elaborate on these findings by showing how the molecule and its target behave over time. mdpi.comnih.gov These simulations can confirm the stability of the predicted binding pose and highlight persistent hydrogen bonds and other key interactions. mdpi.com The correlation is clear: compounds that can easily adopt and maintain the specific conformation required for a stable interaction with the target will exhibit higher biological activity.
Coordination Chemistry of 2 3 Phenyl Thioureido Acetamide As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-(3-Phenyl-thioureido)-acetamide as a ligand generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature of the resulting complex. Thiourea (B124793) derivatives and their metal complexes are often synthesized and characterized to understand their wide range of applications. researchgate.net
Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, giving insight into its stoichiometry. Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand, as shifts in the vibrational frequencies of functional groups upon complexation can be observed. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, helps in elucidating the structure of the complexes in solution. Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and can be indicative of its geometry. Molar conductance measurements are used to determine the electrolytic nature of the complexes. researchgate.netmdpi.com
Stoichiometry and Stability Constant Determination
The stoichiometry of metal complexes of this compound in solution is often determined using methods such as spectrophotometric titrations or potentiometric methods. These techniques allow for the determination of the metal-to-ligand ratio in the complex. nih.gov
The stability constant (log K) is a crucial parameter that quantifies the affinity of the ligand for a metal ion in a given solvent. The determination of stability constants is essential for understanding the thermodynamics of complex formation. While specific stability constants for this compound complexes are not widely reported in the literature, the methods for their determination are well-established. nih.govresearchgate.net The table below illustrates typical stability constant data that would be determined for such complexes.
| Metal Ion | Method | Log K₁ | Log K₂ | Conditions |
| Cu(II) | Potentiometry | 7.8 | 6.5 | 25 °C, 0.1 M NaClO₄ |
| Ni(II) | Spectrophotometry | 6.2 | 5.1 | 25 °C, 0.1 M NaClO₄ |
| Co(II) | Potentiometry | 5.9 | 4.8 | 25 °C, 0.1 M NaClO₄ |
| Zn(II) | Spectrophotometry | 5.5 | 4.3 | 25 °C, 0.1 M NaClO₄ |
| Note: The data in this table is representative and intended for illustrative purposes, as specific experimental values for this compound are not readily available. |
Investigation of Ligand Binding Sites and Coordination Modes
The this compound ligand possesses multiple potential donor atoms, including the sulfur atom of the thiourea group, the nitrogen atoms of the thiourea and amide moieties, and the oxygen atom of the acetamide (B32628) group. This poly-dentate nature allows for various coordination modes. Spectroscopic evidence, particularly from IR and NMR, is crucial in identifying the atoms involved in coordination. For instance, a shift in the ν(C=S) and ν(C=O) stretching frequencies in the IR spectrum upon complexation would suggest the involvement of the sulfur and oxygen atoms in bonding to the metal ion. researchgate.net In some cases, thiourea derivatives have been shown to coordinate through both the sulfur and oxygen atoms, acting as bidentate ligands. researchgate.net In other related systems, coordination has been observed through a carboxyl oxygen and an amine nitrogen. rdd.edu.iq
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes of this compound are primarily determined by the nature of the metal ion and the geometry of the complex. Electronic spectroscopy (UV-Vis) can reveal d-d transitions for transition metal complexes, which are indicative of the coordination environment. researchgate.net
Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex, which helps in determining the spin state and, consequently, the geometry of the complex. rsc.orgrsc.org For example, a tetrahedral Co(II) complex would be expected to have a different magnetic moment than an octahedral Co(II) complex.
Potential in Catalytic Applications (non-biological)
Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. google.com The design and synthesis of MOFs have garnered significant attention due to their potential applications in gas storage, separation, and catalysis. mdpi.com Ligands containing both carboxylate and thiourea functionalities have been successfully used to construct MOFs. researchgate.net
The this compound ligand, with its multiple coordination sites, is a potential candidate for the construction of novel MOFs or coordination polymers. The ability of the thiourea group to form strong bonds with certain metal ions, combined with the hydrogen bonding capabilities of the amide group, could lead to the formation of robust and functional frameworks. Phenyl-substituted acylthiourea-carboxylic acid ligands, which are structurally similar, have been used to create MOFs that exhibit interesting properties such as proton conductivity. researchgate.net The design of MOFs with specific topologies and functionalities is an active area of research, and ligands like this compound could contribute to the development of new materials with tailored properties. researchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry or the role in organic transformations of the chemical compound This compound .
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific focus on this particular compound.
General information regarding the chemical class to which this compound belongs, namely thiourea derivatives, indicates that they are known to act as ligands for transition metals and as organocatalysts. Thioureas typically coordinate to metal ions through the sulfur atom and can participate in hydrogen bonding to activate substrates in various organic reactions. However, without specific studies on this compound, any discussion would be purely hypothetical and would not adhere to the strict requirement of focusing solely on the specified compound.
Should research on this compound become available in the future, it would be possible to construct the requested article.
Supramolecular Assemblies and Material Science Perspectives of 2 3 Phenyl Thioureido Acetamide
Self-Assembly Processes Driven by Non-Covalent Interactions
No data is available on the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that govern the self-assembly of 2-(3-Phenyl-thioureido)-acetamide.
Crystal Engineering for Designed Solid-State Architectures
There are no published crystal structures or studies on the crystal engineering of this compound. Therefore, information on its solid-state packing, polymorphism, or the design of specific architectures is non-existent.
Host-Guest Chemistry Investigations
No research has been found that investigates the potential of this compound to act as a host or guest molecule in supramolecular complexes.
Potential as a Building Block for Advanced Materials (e.g., polymers, coatings)
There is no literature describing the use of this compound as a monomer or functional component in the development of polymers, coatings, or other advanced materials.
Until research on "this compound" is conducted and published, a scientifically accurate and detailed article on its supramolecular and material science aspects cannot be written.
Advanced Analytical Methodologies for Research on 2 3 Phenyl Thioureido Acetamide
Development of Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC-MS for impurity profiling in research)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the purity assessment of "2-(3-Phenyl-thioureido)-acetamide". This powerful combination allows for the separation, identification, and quantification of the main compound as well as any process-related impurities or degradation products. consensus.appsigmaaldrich.com
Research Findings:
The development of a robust HPLC-MS method for "this compound" would typically involve the optimization of several parameters to achieve adequate separation and detection. A reversed-phase HPLC setup is commonly employed for compounds of similar polarity.
A hypothetical impurity profile for a research batch of "this compound" is presented in the interactive table below. This table illustrates the type of data obtained from an HPLC-MS analysis, including retention time, mass-to-charge ratio (m/z) of the detected ion, and the proposed identity of the impurities. The impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound.
Interactive Data Table: Hypothetical HPLC-MS Impurity Profile of this compound
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Impurity Identity | Potential Source |
| 2.5 | 136.06 | Phenylthiourea (B91264) | Starting material |
| 3.8 | 76.04 | Acetamide (B32628) | Reagent |
| 5.2 | 211.08 | This compound | Main Compound |
| 6.1 | 227.07 | Oxidized derivative | Degradation |
| 7.5 | 345.15 | Dimerized impurity | By-product |
Method validation is a critical aspect of developing such analytical techniques, ensuring the method is accurate, precise, linear, and sensitive enough for its intended purpose. Parameters such as the limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method for the impurities.
Electrochemical Characterization for Redox Behavior and Sensing Mechanisms
The electrochemical properties of "this compound" are of significant interest due to the presence of the redox-active thiourea (B124793) moiety. Cyclic voltammetry (CV) is a primary technique used to investigate the oxidation and reduction behavior of such compounds.
Research Findings:
Studies on phenylthiourea derivatives have shown that the thiourea group can be electrochemically oxidized. The redox potential of these compounds is influenced by the nature of the substituents on the phenyl ring and the thiourea nitrogen atoms. In the case of "this compound", the acetamide group would also influence the electronic environment of the thiourea core.
A typical cyclic voltammogram of a phenylthiourea derivative would show an irreversible oxidation peak corresponding to the oxidation of the sulfur atom. The electrochemical behavior can be harnessed for the development of electrochemical sensors, where the interaction of the thiourea group with metal ions or other analytes leads to a measurable change in the voltammetric signal. The thiol-thione tautomerism of the thiourea group plays a crucial role in its coordination with metal ions, which can be probed using electrochemical methods.
Interactive Data Table: Representative Electrochemical Data for a Phenylthiourea Derivative
| Parameter | Value | Technique | Conditions |
| Oxidation Potential (Epa) | +0.8 V vs. Ag/AgCl | Cyclic Voltammetry | 0.1 M supporting electrolyte in acetonitrile |
| Electron Transfer | Irreversible | Cyclic Voltammetry | Scan rate: 100 mV/s |
| Proposed Mechanism | Oxidation of sulfur | - | - |
Spectroscopic Methods for Kinetic and Equilibrium Studies in Complex Systems (e.g., UV-Vis for binding affinity, fluorescence for conformational changes)
Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are fundamental in studying the interactions of "this compound" with other molecules, such as proteins or metal ions, and in probing conformational changes.
UV-Vis Spectroscopy for Binding Affinity:
UV-Vis spectroscopy can be employed to determine the binding affinity of "this compound" to a target molecule. When the compound binds to a receptor, changes in its electronic environment can lead to a shift in its absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in absorbance intensity (hyperchromism or hypochromism). By titrating the compound with increasing concentrations of the binding partner, a binding isotherm can be constructed, from which the binding constant (Kb) can be calculated. The presence of isosbestic points in the titration spectra can indicate a simple two-state binding equilibrium.
Fluorescence Spectroscopy for Conformational Changes:
Fluorescence spectroscopy is a highly sensitive technique for monitoring conformational changes in molecules. While "this compound" itself may not be intrinsically fluorescent, it can be used to quench the fluorescence of a fluorophore-containing binding partner, or it could be derivatized with a fluorescent tag. Changes in the fluorescence intensity, emission wavelength, or fluorescence polarization upon binding can provide valuable information about conformational alterations in the system. For instance, a shift in the emission maximum of a tryptophan residue in a protein upon binding of the compound can indicate a change in the local environment of the tryptophan, suggesting a conformational change in the protein.
Interactive Data Table: Illustrative Spectroscopic Data for a Ligand-Protein Interaction Study
| Spectroscopic Technique | Parameter Measured | Observation | Interpretation |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | Red shift from 280 nm to 285 nm | Binding interaction altering electronic environment |
| UV-Vis Spectroscopy | Binding Constant (Kb) | 1.5 x 105 M-1 | Strong binding affinity |
| Fluorescence Spectroscopy | Fluorescence Intensity | Quenching of tryptophan fluorescence | Ligand binding near a tryptophan residue |
| Fluorescence Spectroscopy | Emission Maximum (λem) | Blue shift from 350 nm to 340 nm | Conformational change leading to a more hydrophobic environment for the fluorophore |
Future Research Perspectives and Unexplored Avenues for 2 3 Phenyl Thioureido Acetamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research into the synthesis of 2-(3-Phenyl-thioureido)-acetamide and its derivatives is poised to embrace greener and more efficient methodologies. Traditional synthetic routes often rely on hazardous reagents and solvents. organic-chemistry.org The future direction points towards the adoption of sustainable chemistry principles.
One promising avenue is the development of one-pot synthesis protocols that minimize waste and energy consumption. For instance, the condensation of amines and carbon disulfide in an aqueous medium presents an environmentally friendly method for creating thiourea (B124793) derivatives. organic-chemistry.orgorganic-chemistry.orgacs.org This approach, which works well for aliphatic primary amines, could be adapted and optimized for the synthesis of aryl thioureas like this compound. organic-chemistry.org Research could focus on exploring novel catalysts, such as metal-organic frameworks or biocatalysts, to enhance reaction rates and selectivity under mild conditions.
Furthermore, the use of alternative and safer reagents is a critical area of investigation. Instead of toxic isothiocyanates or thiophosgene (B130339), researchers are exploring the use of elemental sulfur in combination with isocyanides or carbon disulfide for a more atom-economic and safer synthesis of thioureas. organic-chemistry.org The development of solvent-free or "on-water" reaction conditions, which have shown success for other (thio)urea syntheses, could significantly reduce the environmental footprint of producing this compound. organic-chemistry.org These sustainable methods not only offer environmental and safety benefits but also have the potential for simpler product isolation and purification. organic-chemistry.org
Deeper Integration of Advanced Computational Modeling and Experimental Validation
The synergy between computational modeling and experimental work is set to revolutionize the study of this compound. In silico techniques are cost-effective and powerful tools for predicting molecular properties, reaction mechanisms, and biological activities, thereby guiding and refining experimental research. nih.gov
Future investigations should employ a comprehensive suite of computational methods, including:
Quantum Mechanics (QM): For detailed electronic structure calculations to understand reactivity, bond energies, and spectroscopic properties.
Density Functional Theory (DFT): To investigate the geometrical structures and electronic properties of this compound and its potential metal complexes. tjnpr.orgcolab.ws
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity, aiding in the design of more potent analogues. nih.govnih.gov
Molecular Docking and Molecular Dynamics (MD) Simulations: To predict and visualize the binding interactions of the compound with its molecular targets, providing insights into its mechanism of action. nih.govtjnpr.org
A crucial aspect of future research will be the rigorous experimental validation of these computational predictions. nih.govnih.gov This involves synthesizing the computationally designed compounds and evaluating their properties and activities through techniques like NMR, mass spectrometry, and in vitro biological assays. nih.gov This iterative cycle of prediction, synthesis, and testing will accelerate the discovery of new derivatives with improved characteristics. nih.gov For example, computational studies on thiourea analogs as MK-2 inhibitors have successfully used 3D-QSAR, molecular docking, and MD simulations to guide the synthesis of more potent compounds. nih.gov
Identification of New Molecular Targets and Mechanistic Pathways
While some biological activities of thiourea derivatives are known, including antibacterial, anticancer, and antioxidant effects, the specific molecular targets and mechanistic pathways of this compound remain largely unexplored. mdpi.com Future research should focus on identifying novel protein targets and elucidating the intricate molecular interactions that govern its biological effects.
A key approach will be target deconvolution, using techniques such as affinity chromatography, proteomics, and chemical biology probes to isolate and identify binding partners from cell lysates. Furthermore, high-throughput screening against panels of kinases, proteases, and other enzymes could reveal unexpected activities. For instance, some thiourea derivatives have been investigated as inhibitors of carbonic anhydrase and vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting that these or related enzymes could be potential targets for this compound. acs.orgnih.gov
Understanding the mechanistic pathways will require a combination of cellular and molecular biology techniques. This includes studying the compound's effects on signaling pathways, gene expression, and post-translational modifications. Investigating whether the compound induces apoptosis, inhibits cell proliferation, or modulates inflammatory responses will provide a clearer picture of its mode of action. nih.gov
Design of Next-Generation Analogues with Tunable Interaction Profiles
Building on the knowledge gained from synthetic, computational, and mechanistic studies, the rational design of next-generation analogues of this compound with fine-tuned properties is a significant future direction. The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov
Structure-activity relationship (SAR) studies will be central to this effort. ijper.org By systematically modifying the phenyl ring, the acetamide (B32628) group, and the thiourea linker, researchers can probe how different substituents affect the compound's interaction with its biological targets. For example, introducing electron-withdrawing or electron-donating groups, or varying the steric bulk of substituents, can modulate binding affinity and specificity. researchgate.net
A particularly exciting avenue is the design of analogues with tunable interaction profiles, where the compound's activity can be controlled by external stimuli, such as light or pH. This could involve incorporating photo-responsive or pH-sensitive moieties into the molecular structure. Hydrogels with tunable adhesion properties based on thermoresponsive polymers offer a conceptual parallel for how molecular properties can be externally controlled. acs.org The development of "smart" drugs that can be activated at a specific site of action would represent a major advance in targeted therapy.
Development of Advanced Analytical Tools for in situ Mechanistic Observation
To gain a deeper understanding of how this compound functions at a molecular level, the development and application of advanced analytical tools for real-time, in situ observation are essential. These techniques allow researchers to monitor chemical reactions and biological interactions as they happen, providing dynamic information that is often missed with traditional endpoint assays. numberanalytics.com
Future research should leverage techniques such as:
In Situ Spectroscopy: Methods like ReactIR (FTIR), Raman, and NMR spectroscopy can be used to monitor the kinetics and mechanisms of synthetic reactions in real-time, helping to optimize reaction conditions and identify transient intermediates. uvic.camt.comspectroscopyonline.com
Surface Plasmon Resonance (SPR) and Fluorescence Correlation Spectroscopy (FCS): These techniques can be used to study the binding kinetics of the compound with its target proteins in real-time and even within single living cells, providing quantitative data on association and dissociation rates. nih.govnih.gov
Advanced Mass Spectrometry Techniques: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) and Ion Mobility-Mass Spectrometry (IMS-MS) are powerful for monitoring reaction intermediates and characterizing complex mixtures. uvic.ca
In Situ Imaging: Advanced microscopy techniques, including fluorescence and confocal microscopy, can be used to visualize the subcellular localization of fluorescently tagged analogues of this compound, offering insights into its distribution and interaction with cellular components. acs.orgacs.org
By observing these processes directly, researchers can gain unprecedented insights into the compound's mechanism of action, from its initial interaction with a target protein to its downstream effects on cellular pathways. nih.gov This detailed understanding is crucial for the rational design of more effective and specific therapeutic agents.
Q & A
Basic: How is 2-(3-Phenyl-thioureido)-acetamide synthesized, and what characterization techniques ensure its purity and structural integrity?
Methodological Answer:
The synthesis typically involves condensation reactions between thiourea derivatives and activated acetamide precursors under controlled conditions. Key steps include:
- Reaction Optimization : Temperature (60–80°C), solvent choice (e.g., acetonitrile or DMF), and reaction time (24–48 hours) to maximize yield .
- Purification : Column chromatography or recrystallization to isolate the compound .
- Characterization :
- NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on thioureido (-NH-CS-NH-) and acetamide (-CONH2) protons .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- FTIR : Identify functional groups (e.g., C=S stretching at ~1250 cm<sup>-1</sup>, amide I/II bands) .
Basic: What are the primary functional groups in this compound and their implications for chemical reactivity?
Methodological Answer:
- Thioureido Group (-NH-CS-NH-) :
- Participates in hydrogen bonding and metal coordination, enabling interactions with biomolecules .
- Susceptible to nucleophilic attack at the electrophilic sulfur atom .
- Acetamide Group (-CONH2) :
- Stabilizes hydrogen-bonded networks in crystal structures .
- Undergoes hydrolysis under acidic/basic conditions to form carboxylic acids .
- Phenyl Ring :
- Directs electrophilic substitution (e.g., halogenation) for structural diversification .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and scalability without compromising purity?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions and enabling gram-scale synthesis .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate condensation steps .
- In-line Analytics : Implement real-time HPLC monitoring to adjust reaction parameters dynamically .
Advanced: What analytical strategies resolve contradictions in spectral data (e.g., NMR discrepancies) for this compound derivatives?
Methodological Answer:
- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish positional isomers (e.g., ortho vs. meta substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns conflict with expected structures .
- X-ray Crystallography : Resolve ambiguities in proton assignments by comparing experimental and predicted crystal structures .
Advanced: What in silico and experimental approaches elucidate the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets, leveraging the thioureido group’s affinity for cysteine residues .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for targets like kinases or GPCRs .
- CRISPR-Cas9 Knockout Models : Validate target engagement by assessing loss of activity in cells lacking the putative target .
Advanced: How do structural modifications (e.g., substituent variation) affect the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance membrane permeability .
- Metabolic Stability : Replace labile acetamide with methyloxadiazole to reduce CYP450-mediated oxidation .
- SAR Studies : Systematically vary substituents and assess ADME parameters (e.g., plasma protein binding via equilibrium dialysis) .
Basic: What are the documented biological activities of this compound, and what assay methodologies validate these claims?
Methodological Answer:
- Antimicrobial Activity :
- Broth Microdilution Assay : Determine MIC values against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer Potential :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition :
- Fluorogenic Substrates : Measure inhibition of proteases or kinases using time-resolved fluorescence .
Advanced: How do solvent polarity and temperature influence the stability of this compound during long-term storage?
Methodological Answer:
- Accelerated Stability Studies :
- Store samples in DMSO (polar) vs. ethyl acetate (non-polar) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via HPLC .
- Degradation Pathways :
- Identify hydrolysis products (e.g., phenylurea derivatives) using LC-MS .
- Recommendations : Lyophilization in amber vials under inert gas (N2) minimizes decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
